3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid
Overview
Description
The compound appears to contain a trifluoromethyl group, an oxadiazole ring, and a phenylboronic acid group . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl group, the oxadiazole ring, and the phenylboronic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants . Trifluoromethyl ketones, for example, can undergo various reactions due to their unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group, the oxadiazole ring, and the phenylboronic acid group .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed efficient methodologies for synthesizing compounds that include 1,2,4-oxadiazolyl and phenylboronic acid derivatives, demonstrating their utility in the creation of novel chemical entities. For instance, methods have been established for the facile and efficient synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines under microwave irradiation, highlighting the potential of similar compounds in chemical synthesis (Mogilaiah, Babu, & Prasad, 2009).
- Another study described the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, indicating the chemical versatility and potential biological applications of compounds structurally related to 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid (Jadhav et al., 2017).
Applications in Material Science
- Research into the photophysical properties of oxadiazoles, including those related to 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid, has revealed their potential as electron-transporting materials in optoelectronic devices. These studies emphasize the role of oxadiazole derivatives in improving the performance of organic light-emitting diodes (OLEDs) and other electronic materials (Pace et al., 2004).
Biological and Pharmaceutical Research
- In the realm of pharmaceutical research, compounds incorporating oxadiazole and phenylboronic acid functionalities have been explored for their biological activities. This includes the discovery and structure-activity relationship studies of oxadiazoles as apoptosis inducers and potential anticancer agents, highlighting the therapeutic potential of these compounds (Zhang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-1-5(8-14-4-18-15-8)2-7(3-6)10(16)17/h1-4,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQZOJQACKAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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